

Technical Profile: 2-(2,2-Difluoroethoxy)acetophenone

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Compound of Interest

Compound Name: 2-(2,2-Difluoroethoxy)acetophenone

Cat. No.: B12855721

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A Strategic Fluorinated Building Block for Medicinal Chemistry

Executive Summary

2-(2,2-Difluoroethoxy)acetophenone (CAS: 1548346-39-9) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates. Structurally, it consists of an acetophenone core functionalized at the

-position (phenacyl carbon) with a 2,2-difluoroethoxy group.

This compound represents a critical class of "fluorinated ether" building blocks. The incorporation of the difluoroethoxy moiety (

) serves as a bioisostere for traditional alkoxy groups, offering enhanced metabolic stability against oxidative dealkylation and modulated lipophilicity—key parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.

Chemical Structure & Physicochemical Properties[1][2][3]

Structural Identity

The molecule features a phenyl ring conjugated to a carbonyl group, which is linked to a difluoroethyl ether tail. The presence of the terminal difluoromethyl (

) group introduces a strong dipole and hydrogen bond donor capability (via the acidic C-H bond), distinct from non-fluorinated analogues.

Property	Data
IUPAC Name	2-(2,2-Difluoroethoxy)-1-phenylethan-1-one
Common Name	-(2,2-Difluoroethoxy)acetophenone
CAS Number	1548346-39-9
Molecular Formula	
Molecular Weight	200.18 g/mol
SMILES	<chem>C1=CC=C(C=C1)C(=O)COCC(F)F</chem>
LogP (Predicted)	~2.1 - 2.4
H-Bond Acceptors	2 (Carbonyl O, Ether O)
Rotatable Bonds	4

Fluorine Effect Analysis

- **Metabolic Blocking:** The C-F bond strength (approx. 116 kcal/mol) renders the terminal ethyl position resistant to Cytochrome P450-mediated oxidation, a common clearance pathway for standard ethoxy groups.
- **Lipophilicity Modulation:** The group is less lipophilic than a group but more lipophilic than a

group, allowing for fine-tuning of membrane permeability.

- Conformational Bias: The gauche effect associated with the fluoroethoxy chain can pre-organize the molecule for binding interactions in protein active sites.

Synthetic Methodology

The synthesis of **2-(2,2-difluoroethoxy)acetophenone** typically employs a Williamson ether synthesis strategy. This approach is preferred for its operational simplicity and scalability, though it requires strict control of basicity to prevent side reactions like aldol condensation.

Primary Synthesis Route: Phenacyl Alkylation

Reaction Logic: Nucleophilic displacement of an

-haloacetophenone by the alkoxide of 2,2-difluoroethanol.

Reagents:

- Substrate: 2-Bromoacetophenone (Phenacyl bromide).
- Nucleophile: 2,2-Difluoroethanol.
- Base: Potassium Carbonate () or Sodium Hydride ().
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.

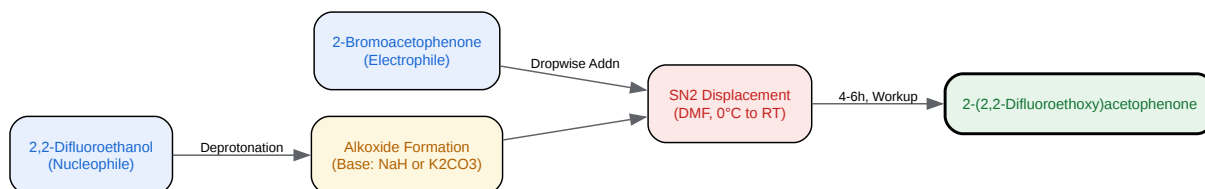
Step-by-Step Protocol (Self-Validating):

- Preparation of Alkoxide: In a flame-dried flask under nitrogen, dissolve 2,2-difluoroethanol (1.1 eq) in anhydrous DMF. If using NaH (1.2 eq), add portion-wise at 0°C and stir for 30 min until gas evolution ceases. Checkpoint: Ensure complete deprotonation to maximize nucleophilicity.
- Addition: Add a solution of 2-bromoacetophenone (1.0 eq) in DMF dropwise to the alkoxide solution at 0°C. Caution: 2-Bromoacetophenone is a potent lachrymator. Handle in a fume

hood.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide () should disappear, and a new polar spot () should appear.
- Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).^[1] Wash combined organics with brine to remove DMF.
- Purification: Dry over , concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Diagram (DOT)



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Figure 1: Williamson ether synthesis pathway for the target compound.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Technique	Expected Signature	Mechanistic Insight
¹ H NMR (CDCl ₃)	4.80 (s, 2H,)	The singlet indicates the isolated methylene group between the carbonyl and ether oxygen.
¹ H NMR (CDCl ₃)	6.00 (tt, 1H, ,	The distinctive triplet of triplets (due to coupling with two F atoms and adjacent CH ₂) confirms the difluoromethyl group.
¹⁹ F NMR	-125 ppm (dt)	Characteristic shift for a difluoromethyl group attached to a heteroatom-adjacent carbon.
IR Spectroscopy	1690-1700 (C=O stretch)	Confirms the integrity of the ketone functionality.
LC-MS		Positive mode ionization typically yields the protonated molecular ion.

Applications in Drug Discovery

The **2-(2,2-difluoroethoxy)acetophenone** scaffold acts as a versatile "linchpin" intermediate. It is rarely the final drug but rather the precursor to complex heterocyclic cores.

Hantzsch Thiazole Synthesis

The most high-value application is the conversion of the

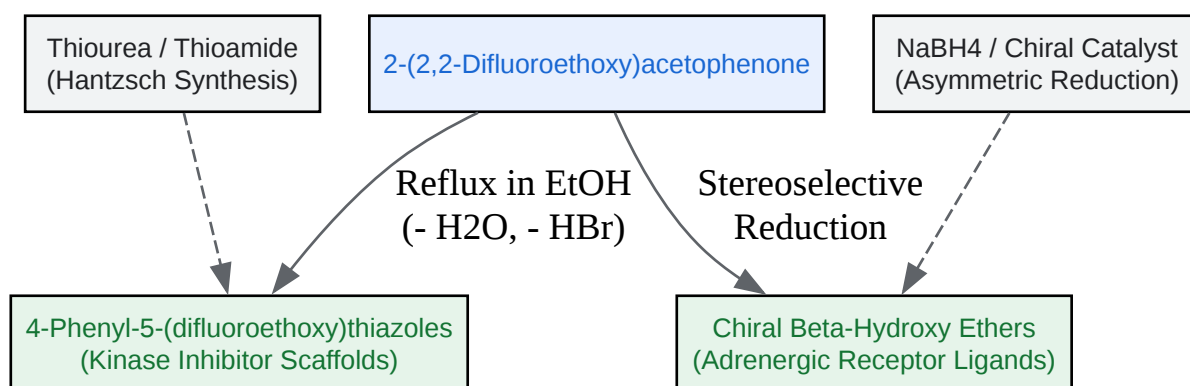
-keto ether into 2-aminothiazoles. This transformation is ubiquitous in the synthesis of kinase inhibitors (e.g., analogues of Dasatinib or various CDK inhibitors).

- Mechanism: Condensation with thiourea or thioamides.

- Outcome: The acetophenone carbonyl and the

-methylene carbon form the thiazole ring, while the difluoroethoxy group remains as a stable side chain, providing hydrophobic bulk and metabolic resistance.

Application Workflow Diagram (DOT)



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Figure 2: Divergent synthetic utility of the scaffold in generating heterocycles and chiral alcohols.

Safety and Handling Protocols

- Lachrymator Precursors: The starting material, 2-bromoacetophenone, is a severe eye and respiratory irritant (tear gas agent). All weighing and transfers must occur in a functioning fume hood.
- Fluorinated Waste: Waste streams containing difluoro- compounds should be segregated from general organic waste if required by local environmental regulations, as C-F bonds are persistent.
- Storage: The product is a stable solid/oil but should be stored under inert gas (Nitrogen/Argon) at 2-8°C to prevent slow oxidation or hydrolysis of the ether linkage over prolonged periods.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1548346-39-9, 2-(2,2-Difluoroethoxy)-1-phenylethan-1-one. Retrieved from [\[Link\]](#)
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Thiazole Synthesis mechanisms).
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Sources

- [1. zenodo.org \[zenodo.org\]](https://zenodo.org)
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